molecular formula C9H9N3O2 B1619874 3-(1-methyl-1H-pyrrol-2-yl)-1H-pyrazole-5-carboxylic acid CAS No. 909858-38-4

3-(1-methyl-1H-pyrrol-2-yl)-1H-pyrazole-5-carboxylic acid

Cat. No.: B1619874
CAS No.: 909858-38-4
M. Wt: 191.19 g/mol
InChI Key: ABCWEWNWAYDITM-UHFFFAOYSA-N
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Description

The compound “3-(1-methyl-1H-pyrrol-2-yl)-1H-pyrazole-5-carboxylic acid” is a unique chemical with the empirical formula C8H9NO2 and a molecular weight of 151.16 . It is typically available in solid form .


Molecular Structure Analysis

The molecular structure of “this compound” can be represented by the SMILES string CN1C=CC=C1/C=C/C(O)=O . The InChI representation is 1S/C8H9NO2/c1-9-6-2-3-7(9)4-5-8(10)11/h2-6H,1H3,(H,10,11)/b5-4+ .


Physical and Chemical Properties Analysis

The compound “this compound” is a solid at room temperature . It has a molecular weight of 151.16 g/mol . The compound has a complexity of 147 and a topological polar surface area of 42.2 Ų .

Scientific Research Applications

Synthesis and Coordination Complexes

3-(1-methyl-1H-pyrrol-2-yl)-1H-pyrazole-5-carboxylic acid is used in the synthesis of novel pyrazole-dicarboxylate acid derivatives. These compounds have been explored for their ability to form coordination complexes with metals like copper (Cu) and cobalt (Co). For instance, Radi et al. (2015) investigated the synthesis and crystal structures of mononuclear CuII/CoII coordination complexes using similar pyrazole-dicarboxylate acid derivatives, demonstrating their potential in creating complex metal-organic frameworks (Radi et al., 2015).

Structural and Computational Studies

The compound's derivatives have been subjected to structural and computational studies to understand their molecular configurations and potential applications. For example, Shen et al. (2012) synthesized pyrazole derivatives and used crystal structure analysis and computational studies to explore their properties (Shen et al., 2012).

Synthesis of Isoxazoles and Pyrazoles

Martins et al. (2002) reported the synthesis of various isoxazole and pyrazole compounds using 3-methylisoxazole-5-carboxylic acid and pyrazole. This research highlights the versatility of pyrazole-based compounds in synthesizing diverse chemical structures (Martins et al., 2002).

Development of Chemosensors

Naskar et al. (2018) developed a new probe with a pyridine–pyrazole moiety for the chemical sensing of Al3+. This research demonstrates the application of pyrazole derivatives in creating sensitive and selective chemosensors (Naskar et al., 2018).

Optical Properties and Potential NLO Materials

Chandrakantha et al. (2013) synthesized N-substituted pyrazole-ethyl carboxylates and investigated their optical nonlinearity, revealing their potential as materials for optical limiting applications (Chandrakantha et al., 2013).

Antifungal Activity

Du et al. (2015) synthesized a series of pyrazole-4-carboxylic acid amides and tested their antifungal activities, showing the potential of these compounds in developing new antifungal agents (Du et al., 2015).

Safety and Hazards

The compound is classified as Acute Tox. 3 Oral, indicating that it is acutely toxic when ingested . The safety information includes the precautionary statements P301 + P330 + P331 + P310 .

Properties

IUPAC Name

3-(1-methylpyrrol-2-yl)-1H-pyrazole-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3O2/c1-12-4-2-3-8(12)6-5-7(9(13)14)11-10-6/h2-5H,1H3,(H,10,11)(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABCWEWNWAYDITM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC=C1C2=NNC(=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40349400
Record name 3-(1-methyl-1H-pyrrol-2-yl)-1H-pyrazole-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40349400
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

909858-38-4
Record name 3-(1-methyl-1H-pyrrol-2-yl)-1H-pyrazole-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40349400
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(1-methyl-1H-pyrrol-2-yl)-1H-pyrazole-5-carboxylic acid
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3-(1-methyl-1H-pyrrol-2-yl)-1H-pyrazole-5-carboxylic acid
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3-(1-methyl-1H-pyrrol-2-yl)-1H-pyrazole-5-carboxylic acid
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3-(1-methyl-1H-pyrrol-2-yl)-1H-pyrazole-5-carboxylic acid
Reactant of Route 5
3-(1-methyl-1H-pyrrol-2-yl)-1H-pyrazole-5-carboxylic acid
Reactant of Route 6
3-(1-methyl-1H-pyrrol-2-yl)-1H-pyrazole-5-carboxylic acid

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